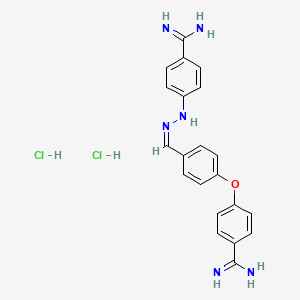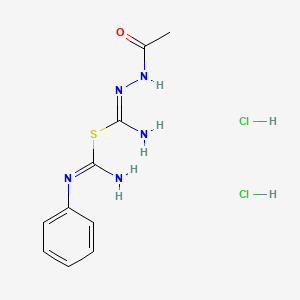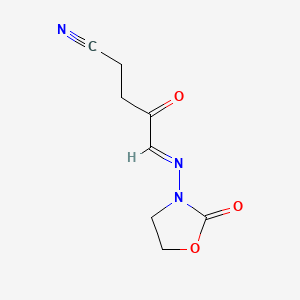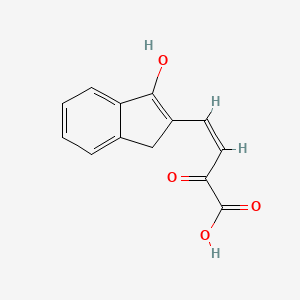
2-hydroxy-4-(1-oxo-1,3-dihydro-2H-inden-2-ylidene) but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-4-(1-oxo-1,3-dihydro-2H-inden-2-ylidene) but-2-enoic acid is a 2-hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a 2-butenoic acid.
Applications De Recherche Scientifique
Hydroxy Acids in Cosmetic and Therapeutic Formulations
Hydroxy acids, a class to which 2-hydroxy-4-(1-oxo-1,3-dihydro-2H-inden-2-ylidene) but-2-enoic acid belongs, are extensively used in various cosmetic and therapeutic formulations. They are recognized for providing a multitude of skin benefits. These acids are key ingredients in products aimed at treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The biological mechanisms of these acids, however, are not fully understood and require further clarification. Their influence on melanogenesis and tanning, alongside the contribution of cosmetic vehicles in these processes, are areas of particular interest and ongoing research (Kornhauser, Coelho, & Hearing, 2010).
Antioxidant Properties and Structure-Activity Relationships
The antioxidant properties of hydroxycinnamic acids, a category closely related to the compound , have been a subject of significant research. Structural features like the presence of an unsaturated bond in the side chain, modifications in the aromatic ring, and alterations in the carboxylic function (e.g., esterification, amidation) are crucial for their antioxidant activity. The presence of a catechol moiety is particularly important, indicating the substantial role of structure-activity relationships in understanding and enhancing the antioxidant capabilities of these compounds (Razzaghi-Asl et al., 2013).
Implications in Neurodegenerative Diseases
The compound has been implicated in the study of neurodegenerative diseases like Alzheimer's. 4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation and structurally similar to the compound , is found in elevated levels in mild cognitive impairment (MCI) conditions, suggesting that lipid peroxidation is an early event in the pathophysiology of neurodegenerative diseases. This points towards the potential of pharmacological intervention targeting lipid peroxidation in the early stages of such diseases as a therapeutic strategy (Butterfield et al., 2006).
Signal Molecule in Cellular Functions
Interestingly, compounds like 4-Hydroxy-2,3-nonenal (HNE), which bear resemblance to this compound, are not just markers of oxidative stress but also act as signal molecules. They have been shown to influence critical biological events such as chemotaxis, signal transduction, gene expression, cell proliferation, and cell differentiation. This dual role as a toxic agent under oxidative stress and a signaling molecule under normal or specific pathological conditions opens up avenues for in-depth research into the biological and therapeutic implications of such compounds (Dianzani, Barrera, & Parola, 1999).
Propriétés
Formule moléculaire |
C13H10O4 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
(Z)-4-(3-hydroxy-1H-inden-2-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C13H10O4/c14-11(13(16)17)6-5-9-7-8-3-1-2-4-10(8)12(9)15/h1-6,15H,7H2,(H,16,17)/b6-5- |
Clé InChI |
TZHPVCGDTIPJKU-WAYWQWQTSA-N |
SMILES isomérique |
C1C2=CC=CC=C2C(=C1/C=C\C(=O)C(=O)O)O |
SMILES canonique |
C1C2=CC=CC=C2C(=C1C=CC(=O)C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;chloride](/img/structure/B1242109.png)
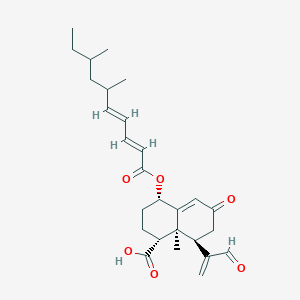

![(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide](/img/structure/B1242115.png)
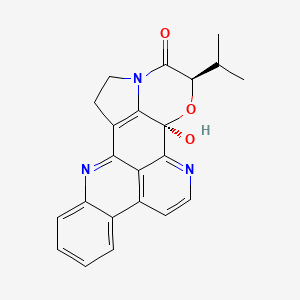
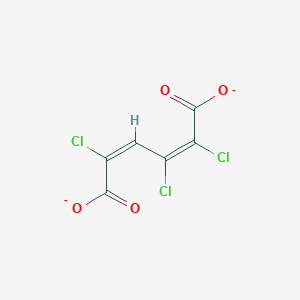

![TG(16:1(9Z)/18:0/18:0)[iso3]](/img/structure/B1242122.png)
![TG(16:0/16:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1242123.png)

